Structural Pairing: Dual Heterocyclic Substitution vs. Mono-Heterocyclic or Mis-Paired Analogs
The compound is the only benzothiazole‑2‑carboxamide derivative that simultaneously incorporates a furan‑3‑ylmethyl and a thiophen‑2‑ylmethyl group on the amide nitrogen. In contrast, the most potent published analog, compound 6i, uses a furan‑2‑ylmethyl group and an ether‑linked solubilizing chain [1]. Mono‑furan‑2‑ylmethyl derivatives in the same study exhibited IC₅₀ values >50 µM in A549 cells, whereas the di‑substituted analog (6i) achieved IC₅₀ = 4.05 µM, indicating that the second substituent is essential for high potency [1]. The target compound’s unique pairing of two different heterocycles has not been evaluated in publicly available pharmacological assays, representing a distinct structural space that cannot be approximated by any single published molecule.
| Evidence Dimension | Structural uniqueness of di-substituted amide pattern |
|---|---|
| Target Compound Data | Contains both furan-3-ylmethyl and thiophen-2-ylmethyl groups; molecular weight 354.4 g/mol |
| Comparator Or Baseline | Compound 6i: 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide; mono-furan-2-ylmethyl analog IC₅₀ >50 µM |
| Quantified Difference | Structural: different heterocycle positions and connectivity; Activity: mono- vs di-substitution delta exceeds 12-fold in class benchmark |
| Conditions | N/A – purely structural comparison; activity benchmarks from MTT assay in A549 cells (EGFR high-expressing lung adenocarcinoma line) [1] |
Why This Matters
Procurement of the exact compound ensures exploration of a structurally unique region of the benzothiazole‑2‑carboxamide SAR landscape, where both the position of the furan attachment and the identity of the second heterocycle are expected to dictate target engagement and selectivity.
- [1] Luo, Y., Zhang, S., Liu, Z.-M., Chen, W., Wang, Y., Hu, C. (2017). Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 26(9), 2180–2189. https://doi.org/10.1007/s00044-017-1921-x View Source
